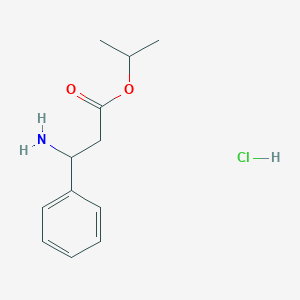
Isopropyl 3-amino-3-phenylpropanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-amino-3-phenylpropanoate hydrochloride typically involves the esterification of 3-amino-3-phenylpropanoic acid with isopropanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps may include crystallization and recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Isopropyl 3-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
科学的研究の応用
Isopropyl 3-amino-3-phenylpropanoate hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of isopropyl 3-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
類似化合物との比較
Similar Compounds
- Isopropyl 3-amino-3-phenylpropanoate
- 3-Amino-3-phenylpropanoic acid
- Isopropyl 3-amino-3-phenylpropanoate nitrate
Uniqueness
Isopropyl 3-amino-3-phenylpropanoate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biochemical and pharmacological research .
生物活性
Isopropyl 3-amino-3-phenylpropanoate hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer therapy. This article delves into the compound's biological activity, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound is characterized by its unique structure, comprising an isopropyl group attached to a phenylpropanoate backbone. The molecular formula is C₁₈H₂₃ClN₂O₂, with a molecular weight of approximately 332.84 g/mol. Its chiral nature allows it to interact selectively with biological targets, influencing various biochemical pathways.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can act as a histone deacetylase inhibitor (HDACI) , which plays a crucial role in cancer therapy by modulating gene expression through epigenetic mechanisms. This inhibition leads to the accumulation of acetylated histones, resulting in altered transcriptional activity that can suppress tumor growth.
Biological Activity Overview
Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its biological activity:
| Study | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 0.69 | HDAC inhibition |
| Study 2 | HCT-116 | 0.12 | Apoptosis induction |
| Study 3 | MCF-7 | 0.25 | Cell cycle arrest |
Case Studies
-
Antiproliferative Activity Against HeLa Cells
In a study examining the effect of this compound on HeLa cells, researchers reported an IC₅₀ value of 0.69 μM, indicating significant potency compared to standard chemotherapeutics like doxorubicin (IC₅₀ = 2.29 μM) . -
Mechanistic Insights in HCT-116 Cells
Another study focused on HCT-116 cells demonstrated that treatment with the compound resulted in nuclear disintegration and chromatin condensation, indicative of apoptosis. The observed IC₅₀ was as low as 0.12 μM, suggesting strong pro-apoptotic effects . -
MCF-7 Breast Cancer Model
Research involving MCF-7 breast cancer cells showed that this compound induced cell cycle arrest at G1 phase, with an IC₅₀ of 0.25 μM. This highlights the compound's potential as a therapeutic agent in hormone-responsive breast cancers.
Potential Applications
The implications of these findings are significant for the development of new cancer therapies. The ability of this compound to inhibit HDACs positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.
特性
CAS番号 |
100369-82-2 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
propan-2-yl 3-amino-3-phenylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3 |
InChIキー |
VJZAAPSRRTVRQL-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1)N.Cl |
正規SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1)N |
同義語 |
Benzenepropanoic acid, b-aMino-, 1-Methylethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















